molecular formula C25H23BrN2O3S B2786994 2-{[(3-bromophenyl)methyl]sulfanyl}-3-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dihydroquinazolin-4-one CAS No. 443347-77-1

2-{[(3-bromophenyl)methyl]sulfanyl}-3-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dihydroquinazolin-4-one

Cat. No.: B2786994
CAS No.: 443347-77-1
M. Wt: 511.43
InChI Key: DDNGTHLNIWJEEM-UHFFFAOYSA-N
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Description

The compound 2-{[(3-bromophenyl)methyl]sulfanyl}-3-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dihydroquinazolin-4-one is a quinazolinone derivative characterized by a 3-bromophenylmethylsulfanyl group at position 2 and a 2-(3,4-dimethoxyphenyl)ethyl substituent at position 3 of the quinazolinone core. Its molecular formula is inferred as C₂₄H₂₁BrN₂O₃S, with a molar mass of approximately 497.41 g/mol. This scaffold is structurally analogous to other sulfanyl-substituted quinazolinones, which are often explored for kinase inhibition, anti-inflammatory, or anticancer properties .

Properties

IUPAC Name

2-[(3-bromophenyl)methylsulfanyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23BrN2O3S/c1-30-22-11-10-17(15-23(22)31-2)12-13-28-24(29)20-8-3-4-9-21(20)27-25(28)32-16-18-6-5-7-19(26)14-18/h3-11,14-15H,12-13,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDNGTHLNIWJEEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C3=CC=CC=C3N=C2SCC4=CC(=CC=C4)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-bromophenyl)methyl]sulfanyl}-3-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process would be streamlined to ensure high purity of the final product, which is crucial for its application in scientific research and potential therapeutic use.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-bromophenyl)methyl]sulfanyl}-3-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dihydroquinazolin-4-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction could lead to the formation of more saturated compounds.

Scientific Research Applications

The compound 2-{[(3-bromophenyl)methyl]sulfanyl}-3-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dihydroquinazolin-4-one is a member of the quinazolinone family, which has garnered attention for its diverse applications in medicinal chemistry and material sciences. This article delves into its scientific research applications, supported by data tables and case studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazolinone derivatives. For instance, compounds similar to this compound have demonstrated effective inhibition of cancer cell proliferation in vitro. A notable study reported that derivatives with similar substitutions showed cytotoxic effects against various cancer cell lines, suggesting that this compound could be further explored for its anticancer properties .

Antimicrobial Properties

Quinazolinones have also been investigated for their antimicrobial activity. The specific compound may exhibit effectiveness against a range of bacterial and fungal pathogens due to the presence of the sulfanyl group, which can enhance interaction with microbial targets. Research indicates that modifications in the quinazolinone structure can significantly affect antimicrobial potency .

Anti-inflammatory Effects

Another promising application is in the field of anti-inflammatory drugs. Compounds within this class have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory processes. The specific structural features of this compound may enhance its selectivity and efficacy as an anti-inflammatory agent .

Table 1: Biological Activities of Quinazolinone Derivatives

Compound NameActivity TypeIC50 (µM)Reference
Compound AAnticancer15
Compound BAntimicrobial20
Compound CAnti-inflammatory10
This compoundTBDTBDTBD

Table 2: Structure-Activity Relationships

Structural FeatureEffect on Activity
Bromine SubstitutionIncreased cytotoxicity
Methoxy GroupsEnhanced solubility
Sulfanyl GroupImproved antimicrobial activity

Case Study 1: Anticancer Efficacy

In a study conducted by Grover et al., several quinazolinone derivatives were synthesized and tested against human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM for certain derivatives. The presence of electron-withdrawing groups such as bromine was correlated with increased potency .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial effects of various quinazolinones against Staphylococcus aureus and Escherichia coli. The study found that compounds with a sulfanyl group exhibited stronger inhibitory effects compared to those without it. This suggests that the compound's structure may play a crucial role in its mechanism of action against bacteria .

Mechanism of Action

The mechanism of action of 2-{[(3-bromophenyl)methyl]sulfanyl}-3-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets in biological systems. The quinazolinone core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The bromophenyl and dimethoxyphenyl groups may enhance the compound’s binding affinity and specificity for these targets, leading to its biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Analysis

Key structural analogs and their substituent variations are summarized below:

Compound Name / ID Position 2 Substituent Position 3 Substituent Molecular Formula Molar Mass (g/mol) Key Features
Target Compound 3-Bromophenylmethylsulfanyl 2-(3,4-Dimethoxyphenyl)ethyl C₂₄H₂₁BrN₂O₃S 497.41 Bromine (meta), dimethoxy groups
1d () Bromophenylmethylsulfanyl Phenyl C₂₁H₁₅BrN₂OS 429.33 Simpler phenyl group at position 3
Compound 3,4-Dichlorobenzylsulfanyl 4-Bromophenyl C₂₁H₁₃BrCl₂N₂OS 522.67 Dichloro + bromo substituents
Compound 3-Methylbenzylsulfanyl 4-Ethoxyphenyl C₂₄H₂₂N₂O₂S 402.51 Ethoxy group enhances lipophilicity
Compound 2-(3-Chloro-4-methylphenyl)-oxoethylsulfanyl Phenyl C₂₃H₁₇ClN₂O₂S 420.91 Chloro + methyl substituents
Key Observations:
  • Bromine vs. Chlorine : The target compound’s 3-bromophenyl group (meta position) may offer distinct steric and electronic effects compared to para-bromo () or chloro substituents (). Bromine’s larger atomic radius could enhance hydrophobic interactions but reduce solubility compared to chlorine .
  • Dimethoxy vs.
  • Sulfanyl Linker Variations : The sulfanyl group in the target compound is directly attached to a benzyl group, whereas features a sulfanyl-oxoethyl chain, which may alter conformational flexibility and target binding .

Physicochemical and Pharmacological Implications

  • Lipophilicity : The dichloro and bromo substituents in increase logP compared to the target compound’s dimethoxy groups, suggesting higher membrane permeability but poorer solubility .
  • Metabolic Stability : Methoxy groups are prone to demethylation via cytochrome P450 enzymes, whereas bromine’s inertness may enhance metabolic stability .
  • Activity Trends : In , bromo (1d) and chloro (1e) analogs exhibited superior COX-2 inhibition compared to methoxy (1c), highlighting the role of electron-withdrawing groups in enhancing binding affinity .

Biological Activity

The compound 2-{[(3-bromophenyl)methyl]sulfanyl}-3-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dihydroquinazolin-4-one is a member of the quinazoline family, known for its diverse biological activities. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound is characterized by:

  • A quinazolinone core , which is a bicyclic structure containing nitrogen.
  • Substituents that include a bromophenyl group and a dimethoxyphenyl group , which may influence its biological interactions.

Biological Activity Overview

Research has indicated that compounds similar to this quinazoline derivative exhibit a variety of biological activities, including:

  • Antimicrobial Activity : Studies have shown that quinazoline derivatives possess significant antimicrobial properties against various bacterial strains.
  • Anticancer Activity : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents.
  • Anti-inflammatory Effects : Certain compounds in this class have been reported to reduce inflammation in vitro and in vivo.

The biological activities of quinazoline derivatives are often attributed to their ability to interact with specific biological targets. Potential mechanisms include:

  • Inhibition of Enzymes : Many quinazoline derivatives act as enzyme inhibitors, targeting pathways involved in cancer proliferation or microbial growth.
  • Receptor Modulation : Compounds may also interact with various receptors, influencing signaling pathways related to inflammation and cell survival.

Research Findings and Case Studies

Several studies have evaluated the biological activity of quinazoline derivatives:

  • Antimicrobial Studies :
    • A study evaluated the antimicrobial activity of various substituted quinazolines against Gram-positive and Gram-negative bacteria. The results indicated that certain substitutions significantly enhanced activity, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 32 µg/mL .
  • Anticancer Activity :
    • In vitro assays on human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that specific quinazoline derivatives induced apoptosis and inhibited cell proliferation. IC50 values were reported in the low micromolar range (1-10 µM), indicating potent anticancer properties .
  • Anti-inflammatory Effects :
    • A recent study highlighted the anti-inflammatory potential of a related compound through inhibition of pro-inflammatory cytokines in activated macrophages. The compound reduced TNF-alpha and IL-6 levels significantly at concentrations as low as 10 µM .

Data Tables

Biological ActivityTarget Organism/Cell LineIC50/MIC (µg/mL or µM)Reference
AntimicrobialE. coli16
AnticancerHeLa5
Anti-inflammatoryMacrophages10

Q & A

Q. What are the key synthetic pathways for synthesizing this quinazolin-4-one derivative, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the quinazolinone core followed by functionalization. Key steps include:
  • S-alkylation : Reacting a thiol-containing intermediate (e.g., 4-(3-bromophenyl)-thiol) with alkylating agents under alkaline conditions (e.g., NaOH/ethanol) to introduce the sulfanyl group .

  • Substitution reactions : Coupling with 3,4-dimethoxyphenethyl groups via nucleophilic substitution or Mitsunobu reactions .

  • Optimization : Yield improvements require controlled reflux temperatures (60–80°C), solvent selection (methanol/ethanol for solubility), and monitoring reaction times (8–12 hrs) to prevent side products .

    • Data Table : Synthetic Conditions Comparison
StepReagents/ConditionsYield (%)Reference
S-alkylation2-bromo-1-phenylethanone, NaOH/ethanol, 70°C, 10 hrs75–82
Quinazolinone cyclizationAcetic anhydride, reflux, 6 hrs68

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?

  • Methodological Answer :
  • Spectroscopy :
  • NMR (¹H/¹³C): Assigns protons (e.g., aromatic H at δ 6.8–7.5 ppm) and carbons (e.g., carbonyl C=O at ~170 ppm) .
  • HRMS : Confirms molecular ion ([M+H]⁺) and fragmentation patterns .
  • Crystallography : Single-crystal X-ray diffraction resolves bond lengths (e.g., C-S bond ~1.78 Å) and dihedral angles between aromatic rings .

Q. What initial biological screening assays are recommended for evaluating its pharmacological potential?

  • Methodological Answer :
  • Antimicrobial Activity : Broth microdilution assays (MIC against S. aureus, E. coli) .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases (e.g., EGFR) or proteases .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can computational methods predict the binding interactions of this compound with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions (e.g., hydrogen bonds with kinase active sites) .
  • MD Simulations : GROMACS/AMBER for stability analysis of ligand-receptor complexes over 100 ns trajectories .
  • QSAR Models : Correlate substituent effects (e.g., bromophenyl vs. methoxyphenyl) with bioactivity .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :
  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Structural Verification : Re-analyze compound purity (HPLC ≥95%) and confirm stereochemistry (CD spectroscopy) .
  • Meta-Analysis : Compare IC₅₀ values across studies using standardized units (µM) and adjust for assay sensitivity .

Q. What strategies improve the selectivity of this compound for specific enzyme isoforms?

  • Methodological Answer :
  • Bioisosteric Replacement : Substitute the 3-bromophenyl group with pyridyl or indole moieties to enhance hydrogen bonding .
  • Proteomic Profiling : Use kinome-wide screening (e.g., KinomeScan) to identify off-target effects .
  • Crystallographic Guidance : Modify substituents to avoid steric clashes in isoform-specific binding pockets .

Q. How does the electronic distribution of substituents (e.g., bromine vs. methoxy) influence its reactivity and bioactivity?

  • Methodological Answer :
  • DFT Calculations : Gaussian09 to map electron density (e.g., bromine’s σ-withdrawing effect reduces quinazolinone ring electron density) .
  • SAR Studies : Compare logP (lipophilicity) and Hammett constants (σ) of substituents to correlate with antimicrobial potency .

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